Diazo Biotin-PEG3-Azide (CAS 1339202-33-3) is a heterobifunctional, chemoselectively cleavable linker engineered for bioorthogonal proteomics and activity-based protein profiling (ABPP). It integrates a terminal azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic PEG3 spacer to maintain aqueous solubility, and a biotin moiety for high-affinity streptavidin enrichment. The defining procurement feature of this molecule is its central azobenzene (diazo) core, which undergoes rapid, quantitative cleavage upon exposure to mild reducing agents like sodium dithionite. This architecture allows researchers to capture alkyne-tagged biomolecules from complex lysates and selectively release them without the harsh denaturing conditions or enzymatic digestions required by standard biotinylated probes, leaving a predictable 178.19 Da aminophenol remnant on the target for precise LC-MS/MS identification .
Substituting Diazo Biotin-PEG3-Azide with standard, non-cleavable Biotin-PEG3-Azide or alternative cleavable linkers fundamentally compromises mass spectrometry workflows and target recovery. Non-cleavable analogs necessitate boiling in SDS or on-bead tryptic digestion to release captured targets, which invariably co-elutes massive amounts of streptavidin peptides and naturally biotinylated background proteins, severely suppressing the signal of low-abundance targets. Conversely, alternative cleavable systems like DADPS (dialkoxydiphenylsilane) require highly acidic conditions (e.g., 10% formic acid) that can degrade acid-labile post-translational modifications, while photocleavable (PC) linkers suffer from incomplete cleavage and UV-induced oxidation. The diazo/azo linker specifically circumvents these bottlenecks by enabling near-instantaneous cleavage under mild, biocompatible reduction, ensuring maximum recovery of intact, modified peptides with minimal background noise [1].
In affinity enrichment workflows, the elution method dictates the purity of the final MS sample. Diazo Biotin-PEG3-Azide utilizes a chemoselective azobenzene bond that is fully cleaved by 25 mM sodium dithionite in aqueous buffer. This selective release leaves a minimal 178.19 Da mass tag on the alkyne-labeled peptide. In direct contrast, non-cleavable Biotin-PEG3-Azide requires boiling or on-bead trypsinization, which co-elutes resin-bound streptavidin and endogenous biotinylated proteins, severely contaminating the sample. Studies utilizing the azo-cleavable scaffold demonstrate near-complete elimination of streptavidin background peptides compared to standard biotin probes, drastically improving the signal-to-noise ratio for low-abundance target identification.
| Evidence Dimension | Elution background and target signal-to-noise in LC-MS/MS |
| Target Compound Data | Selective elution via 25 mM sodium dithionite yields samples free of streptavidin peptides, leaving a defined 178.19 Da tag. |
| Comparator Or Baseline | Non-cleavable Biotin-PEG3-Azide (requires on-bead digestion, yielding high streptavidin and endogenous biotin background). |
| Quantified Difference | Eliminates streptavidin co-elution, maximizing MS bandwidth for target peptides. |
| Conditions | Streptavidin affinity enrichment followed by chemical cleavage vs. on-bead tryptic digest. |
Crucial for core facilities and proteomics labs that must identify low-abundance proteins without mass spectrometer saturation from affinity resin background.
The kinetic efficiency and chemical mildness of the cleavage step are critical for preserving native peptide structures. The azobenzene core of Diazo Biotin-PEG3-Azide undergoes complete reductive cleavage in less than 10 seconds when exposed to 1-25 mM sodium dithionite at physiological pH. When compared to the widely used DADPS (dialkoxydiphenylsilane) cleavable linker, which requires incubation in 10% formic acid for efficient release, the diazo linker avoids acid-catalyzed side reactions and preserves acid-labile post-translational modifications. Furthermore, dithionite reduction is highly orthogonal to most biological functional groups, ensuring that the target cysteinome or other modified residues remain intact during the elution phase [1].
| Evidence Dimension | Cleavage conditions and kinetics |
| Target Compound Data | < 10 seconds for complete cleavage using 1-25 mM sodium dithionite at neutral pH. |
| Comparator Or Baseline | DADPS-Biotin linkers (require extended incubation in 10% formic acid). |
| Quantified Difference | Orders of magnitude faster cleavage under neutral vs. highly acidic conditions. |
| Conditions | In vitro peptide elution from streptavidin agarose resins. |
Allows researchers to confidently map acid-labile post-translational modifications (like S-acylation or certain phosphorylations) that would be destroyed by DADPS cleavage.
Hydrophobic linkers often lead to protein precipitation or poor binding kinetics due to steric clash within the deep biotin-binding pocket of streptavidin. Diazo Biotin-PEG3-Azide incorporates a hydrophilic triethylene glycol (PEG3) spacer, yielding a favorable partition coefficient (LogP ~ 1.07). This extended, flexible spacer physically distances the bulky azobenzene/azide conjugation site from the biotin moiety. Compared to alkyl-spaced azo-biotin linkers, the PEG3 variant significantly reduces steric hindrance during the affinity capture step, ensuring quantitative enrichment of bulky, heavily modified protein targets from complex aqueous lysates without requiring organic co-solvents that might denature the proteome .
| Evidence Dimension | Aqueous solubility and capture efficiency |
| Target Compound Data | PEG3 spacer maintains high aqueous solubility (LogP ~ 1.07) and quantitative streptavidin binding. |
| Comparator Or Baseline | Alkyl-spaced cleavable biotin probes (prone to aggregation and steric clash). |
| Quantified Difference | Prevents target precipitation and maximizes binding capacity on streptavidin beads. |
| Conditions | Affinity enrichment in native aqueous lysis buffers. |
Ensures reproducible, high-yield recovery of labeled proteins in native biological buffers, preventing sample loss due to insolubility.
For activity-based profiling, the labeling reagent must not cross-react with native biological functional groups. The terminal azide of Diazo Biotin-PEG3-Azide is completely inert to amines, thiols, and hydroxyls present in cellular lysates. It reacts exclusively with alkyne-tagged targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage. Compared to traditional NHS-ester or maleimide biotinylation reagents, which indiscriminately label abundant primary amines or accessible cysteines, this azide-functionalized probe guarantees absolute bioorthogonality. This allows for the precise isolation of only those proteins that have incorporated an alkyne-bearing metabolic precursor or activity-based probe [1].
| Evidence Dimension | Labeling specificity |
| Target Compound Data | 100% specific to alkyne-tagged targets via CuAAC. |
| Comparator Or Baseline | NHS-ester or maleimide biotin probes (high non-specific background labeling of native residues). |
| Quantified Difference | Eliminates false-positive enrichment of non-target abundant proteins. |
| Conditions | Whole-cell lysate labeling post-metabolic incorporation. |
Essential for target deconvolution in drug discovery, where identifying the exact protein bound by an alkyne-tagged drug candidate is required.
Ideal for isolating and identifying the specific protein targets of alkyne-tagged small molecule inhibitors or covalent drugs. The dithionite cleavage ensures that only the covalently modified peptides are eluted for MS analysis, eliminating background noise from non-specific binders .
Perfect for enriching proteins that have metabolically incorporated alkyne-functionalized fatty acids (e.g., 17-ODYA). The mild, neutral pH cleavage preserves labile thioester bonds critical for mapping S-palmitoylation sites, which would be destroyed by acid-cleavable linkers .
Highly suited for isotopic or isobaric (TMT) labeling workflows where high-purity peptide elution is required to prevent ratio distortion caused by co-eluting streptavidin or endogenous biotinylated peptides .
Used to tag and enrich alkyne-modified cell surface glycoproteins. The PEG3 spacer maintains solubility in extracellular buffers, and the rapid dithionite cleavage allows for the gentle release of intact surface proteins for downstream characterization without enzymatic degradation .